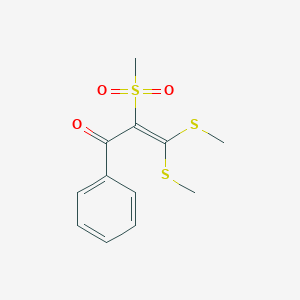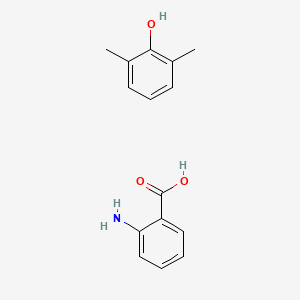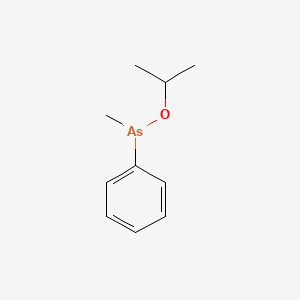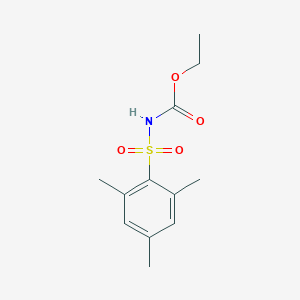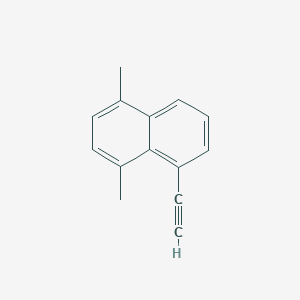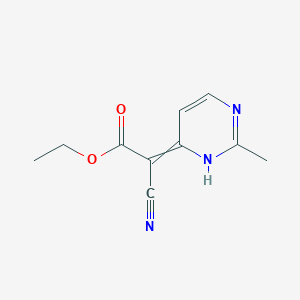![molecular formula C18H20N2O4 B14482871 2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol is a complex organic compound characterized by multiple functional groups, including hydroxyl, imino, and phenolic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the functional groups and to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic and hydroxyimino groups can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenolic structure allows for electron delocalization, which can stabilize reactive intermediates and enhance the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyphenylhydrazine: Similar in structure but lacks the carbonimidoyl group.
5-Hydroxy-2-phenylpentanal: Contains a similar pentyl chain but differs in functional groups.
Uniqueness
2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol |
InChI |
InChI=1S/C18H20N2O4/c21-17-11-5-1-7-13(17)15(19-23)9-3-4-10-16(20-24)14-8-2-6-12-18(14)22/h1-2,5-8,11-12,21-24H,3-4,9-10H2/b19-15+,20-16+ |
InChI-Schlüssel |
ZMNOPANDVQLLNR-MXWIWYRXSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C(=N/O)/CCCC/C(=N\O)/C2=CC=CC=C2O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=NO)CCCCC(=NO)C2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
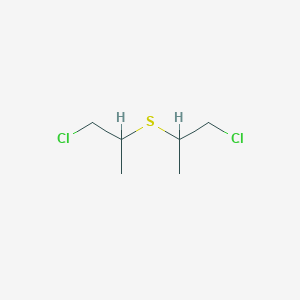
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
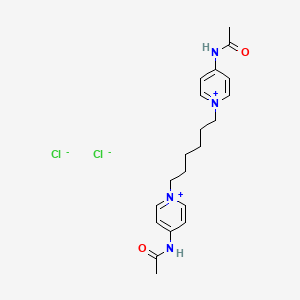
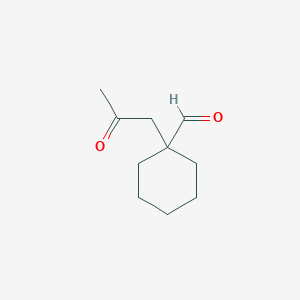
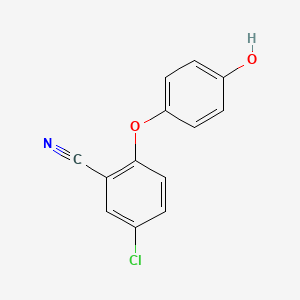

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
